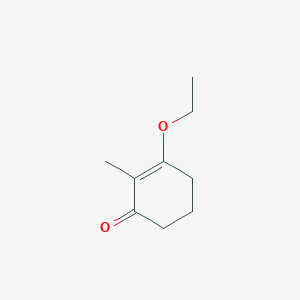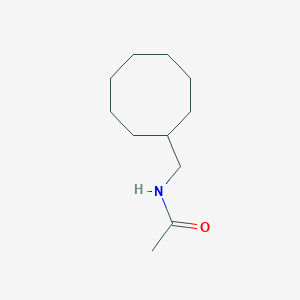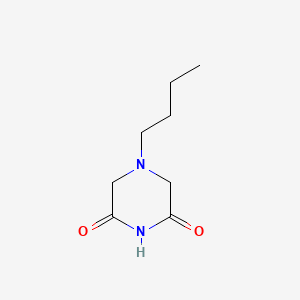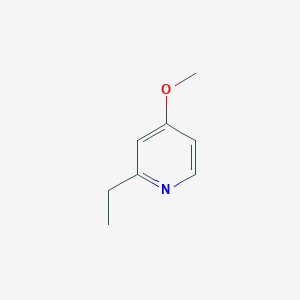
Ethyl-4-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-4-methoxypyridine is an organic compound belonging to the pyridine family It is characterized by the presence of an ethyl group and a methoxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl-4-methoxypyridine can be synthesized through several methods. One common approach involves the reaction of 4-methoxypyridine with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl-4-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding dihydropyridine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields pyridine N-oxides, while reduction produces dihydropyridine derivatives .
Scientific Research Applications
Ethyl-4-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: This compound is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl-4-methoxypyridine involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl-4-methoxypyridine can be compared with other similar compounds such as:
- 2-Methoxypyridine
- 3-Methoxypyridine
- 4-Methoxypyridine
These compounds share the methoxy group but differ in the position of substitution on the pyridine ring. This compound is unique due to the presence of both an ethyl and a methoxy group, which can influence its chemical reactivity and biological activity .
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial applications. Further studies are needed to fully explore its potential and uncover new applications.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
2-ethyl-4-methoxypyridine |
InChI |
InChI=1S/C8H11NO/c1-3-7-6-8(10-2)4-5-9-7/h4-6H,3H2,1-2H3 |
InChI Key |
IEAHRIRQHNEUKN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CC(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


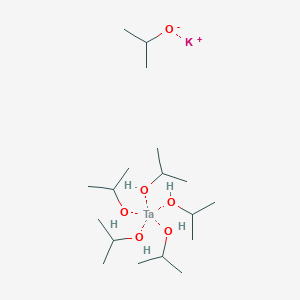



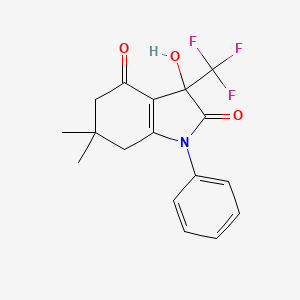
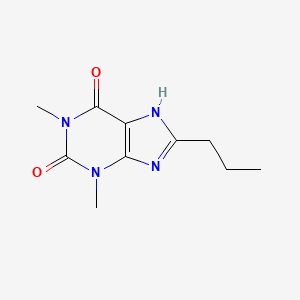
![sodium;[(7S,8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B13820991.png)
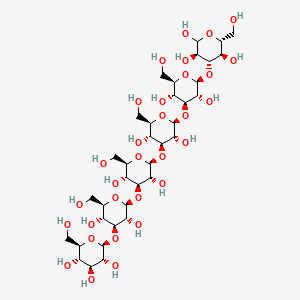
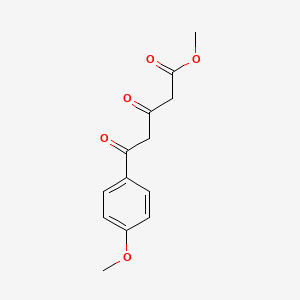
![(1,3,5,7,9,11,13-Heptacyclopentyl-3,13-dihydroxy-2,4,6,8,10,12,14,15,16-nonaoxa-1,3,5,7,9,11,13-heptasilatricyclo[7.5.1.15,11]hexadecan-7-yl)oxy-dimethyl-(3,3,3-trifluoropropyl)silane](/img/structure/B13821012.png)
![N-(2,5-dimethylphenyl)-N-(2-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-2-oxoethyl)benzenesulfonamide (non-preferred name)](/img/structure/B13821019.png)
